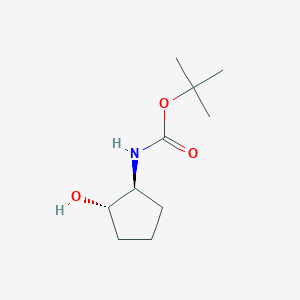

(1S,2S)-trans-N-Boc-2-aminocyclopentanol

Beschreibung

Significance of Chiral Amino Alcohols in Asymmetric Synthesis and Medicinal Chemistry

Chirality is a fundamental property in medicinal chemistry and pharmacology, as the different stereoisomers of a drug can exhibit vastly different biological activities. nih.govresearchgate.net In many cases, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. researchgate.net This makes the production of single-enantiomer drug intermediates and active pharmaceutical ingredients (APIs) critically important for the safety and efficacy of many medications. nih.gov Chiral amino alcohols are a vital class of molecules that enable the synthesis of these enantiomerically pure compounds. nih.gov

Chiral amino alcohols are essential structural motifs that serve as versatile building blocks and intermediates in asymmetric synthesis. nih.gov They are widely applied in the production of synthetic and natural bioactive molecules. nih.govfrontiersin.org A primary application is in the creation of chiral ligands for metal-catalyzed reactions and organocatalysis. acs.orgnih.gov Their rigid and well-defined stereochemistry allows them to effectively control the stereochemical outcome of chemical reactions, making them invaluable as chiral auxiliaries. nih.govnih.gov

These compounds are considered sp3-rich chiral fragments, which is beneficial for expanding the chemical space beyond the more common aromatic and heteroaromatic compounds often found in chemical collections. nih.gov As a class of starting materials, chiral amino alcohols are advantaged by their commercial availability, the diversity of their functional groups, and their well-understood reactivity. nih.gov They can be readily converted into a diverse array of unique scaffolds, such as oxazolidinones, morpholinones, and lactams, in a few synthetic steps. nih.gov

The synthesis of single enantiomers has become increasingly crucial in the pharmaceutical industry for the preparation of drugs and their intermediates. nih.gov Chiral amino alcohols are prevalent synthons found in a wide range of pharmaceuticals and bioactive compounds. nih.govfrontiersin.org The structural framework of chiral amino alcohols is a common feature in many API molecules. nih.govacs.org For example, the antitubercular drug ethambutol (B1671381) is a single-enantiomer medication where the (S,S)-isomer is responsible for the therapeutic activity, while the (R,R)-isomer can cause blindness. researchgate.net The goal of achieving high enantioselectivity in the synthesis of APIs is an ongoing challenge for process chemists, and the use of chiral building blocks like amino alcohols is a key strategy. pharmtech.com Biocatalytic processes are often employed for the synthesis of chiral alcohols and amino acids for pharmaceuticals due to their high enantioselectivity and ability to be carried out under mild conditions. nih.gov

Overview of (1S,2S)-trans-N-Boc-2-aminocyclopentanol

This compound is a specific chiral compound valued as a building block in organic synthesis. chemdad.com Its structure incorporates both an alcohol and a protected amine functional group on a cyclopentane (B165970) ring, with a precisely defined spatial arrangement.

Table 1: Properties of this compound Data sourced from chemdad.com

| Property | Value |

|---|---|

| CAS Number | 145106-43-0 |

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.26 g/mol |

| Melting Point | 87.0℃ |

| Boiling Point (Predicted) | 320.8±31.0 °C |

| Density (Predicted) | 1.08±0.1 g/cm³ |

The name this compound precisely describes its three-dimensional structure. cymitquimica.com The cyclopentane ring has two chiral centers at positions 1 and 2, where the hydroxyl (-OH) and the N-Boc-amino groups are attached, respectively. cymitquimica.comnih.gov

"(1S,2S)" : This designation specifies the absolute configuration at the two chiral carbons according to the Cahn-Ingold-Prelog priority rules. cymitquimica.com

"trans" : This indicates that the hydroxyl and amino groups are on opposite sides of the cyclopentane ring plane. nih.gov

"N-Boc" : This signifies that the amino group is protected by a tert-butyloxycarbonyl (Boc) group. cymitquimica.com This protecting group is common in organic synthesis as it enhances the stability of the amine and allows for its selective deprotection when further functionalization is required. cymitquimica.com

This specific stereochemistry is crucial for its function in synthesis, as it dictates how the molecule interacts with other chiral molecules. cymitquimica.com

As a chiral building block, this compound is used as an intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. chemdad.comcymitquimica.com Its defined stereochemistry allows it to introduce chirality into a target molecule. cymitquimica.com A specific application for this compound is as a reactant in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which are being investigated as potential DNA methyltransferase inhibitors. chemdad.com The presence of the Boc protecting group makes it a versatile intermediate, as the group can be removed under specific conditions to allow the amino group to participate in subsequent reactions. cymitquimica.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQRJSADXRRKN-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435632 | |

| Record name | tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145106-43-0, 155837-14-2 | |

| Record name | tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-trans-N-Boc-2-aminocyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 1s,2s Trans N Boc 2 Aminocyclopentanol in Asymmetric Catalysis

Chiral Ligands and Auxiliaries in Stereoselective Reactions

The primary application of (1S,2S)-trans-2-aminocyclopentanol in asymmetric catalysis is as a chiral scaffold for the synthesis of ligands. These ligands, when complexed with a metal center, create a chiral environment that can effectively discriminate between enantiotopic faces or groups of a substrate, leading to the preferential formation of one enantiomer of the product.

Derivatives of (1S,2S)-trans-2-aminocyclopentanol have proven effective as chiral ligands in the enantioselective addition of organozinc reagents to aldehydes. Specifically, a family of (1S,2S)-trans-2-(N,N-dialkylamino)cyclopentanols, synthesized from the parent amino alcohol, has been successfully employed to catalyze the addition of diethylzinc (B1219324) to benzaldehyde (B42025).

In a key study, various N-substituted derivatives were tested as ligands in this reaction. The research demonstrated that the nature of the alkyl groups on the nitrogen atom significantly influences the enantioselectivity of the reaction. The N-pyrrolidinyl derivative, in particular, was identified as the most effective ligand, affording the (S)-1-phenyl-1-propanol product with high enantiomeric excess (ee). researchgate.net These findings underscore the tunability of the cyclopentane-based chiral scaffold.

The results for the addition of diethylzinc to benzaldehyde using different ligands derived from (1S,2S)-trans-2-aminocyclopentanol are summarized below.

| Ligand (N-substituent) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|

| N,N-Dimethyl | 95 | 80 | S |

| N,N-Dibenzyl | 98 | 85 | S |

| N-Piperidinyl | 98 | 90 | S |

| N-Pyrrolidinyl | 98 | 95 | S |

Data sourced from Gini, et al. (2006). researchgate.net

A review of the scientific literature did not yield specific examples of (1S,2S)-trans-N-Boc-2-aminocyclopentanol or its direct derivatives being used as chiral auxiliaries for asymmetric alkylations. This application is well-documented for the corresponding cis-isomer, which forms a rigid oxazolidinone auxiliary, but similar studies involving the trans-isomer were not identified in the searched sources. nih.gov

Similar to asymmetric alkylations, no specific research detailing the use of chiral auxiliaries derived from this compound for asymmetric aldol (B89426) reactions was found in the reviewed literature. This field is also predominantly represented by studies involving the cis-aminocyclopentanol derivative. nih.gov

No specific applications of catalysts or ligands derived from this compound for the asymmetric transfer hydrogenation of aryl ketones were identified in the surveyed scientific literature.

The use of chiral ligands or catalysts derived from this compound in asymmetric Michael additions is not documented in the reviewed literature.

Design and Synthesis of Novel Chiral Ligands and Catalysts

(1S,2S)-trans-2-aminocyclopentanol serves as a foundational molecule for the design and synthesis of new families of chiral ligands. Its rigid stereochemistry provides a reliable platform upon which various coordinating groups can be built to fine-tune the steric and electronic properties of the resulting catalyst.

An illustrative example is the synthesis of a series of (1S,2S)-trans-2-(N,N-dialkylamino)cyclopentanols for use in the aforementioned diethylzinc additions. researchgate.net The synthesis begins with the parent (1S,2S)-trans-2-aminocyclopentanol. The amino group is then subjected to reductive amination with an excess of an appropriate aldehyde or ketone (such as formaldehyde (B43269) for the dimethyl derivative or pyrrolidine (B122466) for the N-pyrrolidinyl derivative) in the presence of a reducing agent like formic acid or through catalytic hydrogenation. This straightforward synthetic route allows for the creation of a diverse library of ligands from a single chiral precursor, demonstrating the modularity and utility of the (1S,2S)-trans-2-aminocyclopentanol scaffold in the development of novel catalytic systems. researchgate.net

Development of Cyclic 1,2-Amino Alcohol Derived Ligands

The development of chiral ligands from readily available precursors is a cornerstone of asymmetric catalysis. (1S,2S)-trans-2-aminocyclopentanol, obtained from the Boc-protected precursor, has been utilized in the synthesis of N,N-dialkylated derivatives which function as effective chiral ligands.

A notable application of these derived ligands is in the enantioselective addition of diethylzinc to aldehydes, a key carbon-carbon bond-forming reaction. Researchers have prepared a series of optically active trans-2-(N,N-dialkylamino)cyclopentanols to act as catalyst precursors in the enantioselective ethylation of benzaldehyde. The synthesis involves the N-alkylation of the parent amino alcohol.

In a representative study, various N,N-dialkylamino derivatives of (1S,2S)-trans-2-aminocyclopentanol were synthesized and their effectiveness as chiral ligands was evaluated in the addition of diethylzinc to benzaldehyde. The results, summarizing the chemical yield and the enantiomeric excess (e.e.) of the resulting (S)-1-phenyl-1-propanol, are presented below. The ligands demonstrated moderate to good enantioselectivity, highlighting the potential of the aminocyclopentanol backbone in creating an effective chiral environment for the catalytic reaction.

| Ligand (N-substituent) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|

| N,N-Dimethyl | 95 | 65 |

| N,N-Diethyl | 98 | 70 |

| N,N-Dibutyl | 99 | 80 |

| N-Pyrrolidinyl | 99 | 85 |

| N-Piperidinyl | 99 | 82 |

Incorporation into P-Stereogenic Phosphine (B1218219) Oxides

The use of chiral auxiliaries is a well-established strategy for the synthesis of P-stereogenic compounds, including phosphine oxides. This method typically involves the reaction of a prochiral phosphorus compound with a chiral alcohol or amine to form diastereomeric intermediates, which can then be separated and converted to the desired enantiomerically pure product. While cyclic 1,2-amino alcohols, such as (1S,2S)-2-aminocyclohexanol, have been successfully employed as chiral auxiliaries in the synthesis of P-stereogenic phosphine oxides, a specific application of this compound or its deprotected form for this purpose is not extensively documented in the reviewed scientific literature. The structural similarity to proven auxiliaries suggests its potential in this area, but detailed research findings are not currently available.

Creation of Chiral Solvating Agents (CSAs)

Chiral Solvating Agents (CSAs) are used in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of chiral compounds. They function by forming diastereomeric complexes with the enantiomers of a substrate, which results in distinguishable signals in the NMR spectrum. Chiral alcohols and amines are common functional groups incorporated into CSAs due to their ability to form hydrogen bonds and other non-covalent interactions. However, a thorough review of the scientific literature did not yield specific examples of this compound or its derivatives being developed or utilized as a chiral solvating agent for NMR-based enantiodiscrimination.

Applications of 1s,2s Trans N Boc 2 Aminocyclopentanol As a Building Block in Complex Molecule Synthesis

Synthesis of Biologically Active Molecules

The compound serves as a cornerstone in the creation of molecules designed to interact with biological systems, where precise stereochemistry is paramount for activity.

(1S,2S)-trans-N-Boc-2-aminocyclopentanol is a key reactant in the asymmetric synthesis of cyclopentane-constrained analogues of (-)-S-adenosyl-L-homocysteine (SAH). nih.gov SAH is the product of methylation reactions and a known feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including DNA methyltransferases (DNMTs). nih.govnih.gov By incorporating the rigid cyclopentane (B165970) scaffold, these SAH analogues lock the molecule into a specific conformation, enhancing binding affinity and selectivity for the target enzyme.

The synthesis leverages the stereochemistry of the aminocyclopentanol to build the core of the SAH analogue. A typical synthetic sequence involves stereoselective thioesterification and thioetherification at the hydroxyl position, followed by hydrolysis, heterocyclization to introduce the adenine (B156593) base, and amination to complete the amino acid portion. nih.gov These constrained analogues have been investigated as potent inhibitors of DNMTs, which are crucial enzymes in epigenetic regulation and are significant targets in cancer therapy. nih.gov

Table 1: Key Synthetic Steps for Constrained SAH Analogs

| Step | Reaction Type | Functional Group Transformation |

| 1 | Thioetherification | The hydroxyl group of this compound is used to attach the homocysteine side chain. |

| 2 | Heterocyclization | The adenine moiety is constructed and attached to the cyclopentane ring. |

| 3 | Deprotection/Amination | The Boc group is removed and the amino acid functionality is completed. |

The derivatives synthesized from this compound, particularly the constrained SAH analogues, hold significant therapeutic potential. DNA methyltransferases are a primary target in epigenetic drug discovery. frontiersin.org Aberrant DNA methylation is a hallmark of many cancers, and inhibitors of DNMTs can reverse these changes, leading to the re-expression of tumor suppressor genes.

The SAH analogues derived from the aminocyclopentanol scaffold function as competitive inhibitors at the SAM-binding site of DNMTs. nih.gov By mimicking the structure of the natural ligand SAH, but with enhanced conformational stability, these compounds can achieve potent and potentially more selective inhibition of DNMTs. nih.gov This strategy is part of a broader effort to develop non-nucleoside DNMT inhibitors, which are expected to have fewer side effects than nucleoside analogues that incorporate into DNA. frontiersin.org

The aminocyclopentanol scaffold is a recognized structural motif in the synthesis of carbocyclic nucleoside analogues, a class of compounds extensively studied for antiviral activity, including against the human immunodeficiency virus (HIV). nih.govresearchgate.net While a direct synthesis of a marketed HIV integrase inhibitor from this compound is not prominently documented, the core structure is highly relevant. Carbocyclic nucleosides replace the furanose sugar of natural nucleosides with a carbocyclic ring, such as cyclopentane, which imparts greater metabolic stability.

Synthetic routes to anti-HIV agents have utilized aminocyclopentanol and aminocyclopentene derivatives to construct the nucleoside mimics. nih.govkuleuven.be These scaffolds allow for the stereocontrolled attachment of various nucleobases. The resulting carbocyclic nucleosides have been shown to inhibit different stages of the HIV life cycle. nih.govresearchgate.net Given the success of this scaffold for other HIV targets like reverse transcriptase, its use as a precursor for novel integrase inhibitors remains an area of active investigation.

Sphingolipids are a critical class of lipids characterized by a sphingoid base backbone, which is a long-chain amino alcohol. researchgate.netnih.gov These molecules are integral to cell membrane structure and signaling. The fundamental structure of a sphingoid base is a 2-amino-1,3-diol attached to a long aliphatic chain.

This compound, as a C5 amino alcohol, can be envisioned as a building block for non-natural, conformationally restricted sphingolipid analogues. By replacing the flexible, long-chain backbone with a rigid cyclopentane ring, novel molecular probes could be designed. While the direct synthesis of such analogues from this specific starting material is not widely reported, the core chemical logic is sound. These truncated and constrained analogues could be used to study the binding interactions of sphingolipids with proteins and enzymes, potentially leading to the discovery of modulators of sphingolipid metabolism and signaling pathways. researchgate.net

Incorporation into Peptide Chemistry

The conformational rigidity of the cyclopentane ring is a highly desirable feature for constructing peptidomimetics with defined secondary structures.

This compound is a direct precursor to (1S,2S)-trans-2-aminocyclopentanecarboxylic acid (trans-ACPC), a valuable β-amino acid used in the synthesis of β-peptides and foldamers. nih.govnih.gov The synthesis involves the oxidation of the primary alcohol in the protected aminocyclopentanol to a carboxylic acid.

Once synthesized, the resulting β-amino acid can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. nih.govnih.gov Oligomers containing trans-ACPC are known to adopt highly stable, predictable secondary structures, such as the 12-helix. nih.gov This property is exploited to create peptide isosteres, where a segment of a natural peptide is replaced by the cyclopentane-based β-amino acid sequence to enforce a specific conformation, improve metabolic stability by resisting protease degradation, and enhance biological activity. nih.govnih.gov

Table 2: Conversion to β-Amino Acid for Peptide Synthesis

| Starting Material | Key Transformation | Product | Application |

| This compound | Oxidation of the hydroxyl group to a carboxylic acid | (1S,2S)-trans-N-Boc-2-aminocyclopentanecarboxylic acid | Building block for β-peptides and foldamers |

Design of Functionalized Peptides for Biological Applications

This compound and its derivatives serve as valuable building blocks in the design of functionalized peptides with specific biological applications. The incorporation of such cyclic, non-natural amino alcohols and their corresponding amino acid counterparts introduces conformational constraints into peptide backbones. This structural rigidity is a key strategy in medicinal chemistry to enhance the biological activity, selectivity, and metabolic stability of synthetic peptides.

The cyclopentane ring system of this compound restricts the rotational freedom of the peptide chain, leading to more defined secondary structures. This is particularly advantageous in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides. By replacing natural amino acids with building blocks like (1S,2S)-2-(Boc-amino)cyclopentanol, researchers can create peptide analogs with improved properties. For instance, a related compound, (1S,2S)-Boc-aminocyclopentane carboxylic acid, is utilized as a key intermediate in the synthesis of peptide-based drugs, where it helps to enhance their efficacy and stability. chemimpex.com The defined stereochemistry of the trans-(1S,2S) configuration is crucial for creating molecules with specific three-dimensional arrangements, which is essential for precise molecular recognition and interaction with biological targets such as enzymes or receptors. chemimpex.com

The tert-butyloxycarbonyl (Boc) protecting group on the amine is advantageous for multi-step solid-phase or solution-phase peptide synthesis, as it can be readily removed under specific conditions to allow for the sequential addition of other amino acids or functional moieties. chemimpex.comnih.gov This modular approach enables the construction of complex and densely functionalized peptide scaffolds. mdpi.com The hydroxyl group on the cyclopentane ring offers an additional site for modification, allowing for the attachment of various functional groups, such as fluorescent labels, imaging agents, or other bioactive molecules, further expanding the potential applications of the resulting functionalized peptides. nih.govmdpi.com

| Feature | Advantage in Peptide Design |

| Cyclic Structure | Introduces conformational rigidity, leading to well-defined secondary structures. |

| Chiral Center | Allows for the creation of complex molecules with specific stereochemistry, crucial for biological recognition. chemimpex.com |

| Boc-Protected Amine | Facilitates controlled, stepwise synthesis of peptide chains. chemimpex.com |

| Hydroxyl Group | Provides an additional point for functionalization or conjugation. |

Intermediate in Fine Chemical Production

This compound is a significant chiral building block used as an intermediate in the production of complex and high-value fine chemicals, particularly in the pharmaceutical industry. chemimpex.com Its specific stereochemistry and bifunctional nature (containing both a protected amine and a hydroxyl group) make it a versatile starting material for asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule. nih.gov

A notable application of this compound is its use as a key reactant in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs. chemdad.com These analogs have been investigated as potential inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene regulation and are implicated in diseases like cancer. The synthesis involves a series of stereoselective reactions, including thioesterification and heterocyclization, where the defined stereochemistry of the aminocyclopentanol backbone is transferred to the final product, ensuring the correct spatial arrangement required for biological activity. chemdad.com

The production of such complex pharmaceutical intermediates often requires multi-step synthetic sequences. nih.gov The use of this compound provides a reliable method for introducing a specific chiral segment into the target molecule. The Boc-protecting group ensures that the amine functionality does not interfere with reactions targeting other parts of the molecule and can be removed at a later stage in the synthesis. chemimpex.com This strategic use of protecting groups is fundamental in modern organic synthesis for improving yields and simplifying purification processes.

Table of Research Findings

| Application Area | Target Molecule Class | Significance |

|---|---|---|

| Pharmaceuticals | Constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs | Development of DNA methyltransferase (DNMT) inhibitors for potential therapeutic use. chemdad.com |

| Organic Synthesis | Chiral Heterocycles | Serves as a foundational chiral pool starting material for various complex molecules. chemimpex.com |

| Bioactive Compounds | Peptidomimetics | Creation of structurally defined molecules with enhanced biological stability and activity. chemimpex.com |

Spectroscopic and Stereochemical Characterization in Research Contexts

Confirmation of Absolute Configuration

The absolute configuration of a chiral molecule like (1S,2S)-trans-N-Boc-2-aminocyclopentanol refers to the spatial arrangement of its atoms, which distinguishes it from its mirror image, the (1R,2R) enantiomer. Confirmation of this configuration is paramount and is typically achieved through two primary approaches.

First, the most common method is through stereospecific synthesis, where the compound is prepared from a starting material of a known, confirmed absolute configuration via a reaction pathway that does not affect the stereocenter(s).

Second, spectroscopic methods can be employed, often involving the use of chiral derivatizing or solvating agents. For instance, the formation of diastereomeric esters or amides by reacting the amino alcohol with a chiral reagent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) allows for the determination of the absolute configuration by analyzing the resulting ¹H or ¹⁹F NMR spectra. rsc.org The distinct chemical shifts of the protons or fluorine atoms in the resulting diastereomers provide a reliable basis for assigning the absolute configuration of the original amino alcohol. rsc.orgrsc.org

Structural Elucidation Techniques

The precise covalent structure and relative stereochemistry of the molecule are confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the presence of key functional groups.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms. Key signals would include those for the carbonyl and the quaternary carbons of the Boc group, the two distinct methine carbons of the cyclopentane (B165970) ring, and the remaining methylene carbons.

Predicted NMR Spectroscopic Data

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| C(CH₃)₃ | ~1.4 (s, 9H) | ~28.4 (3C) |

| C(CH₃)₃ | - | ~79.2 |

| C=O | - | ~155.8 |

| Cyclopentane CH₂ | ~1.5 - 2.1 (m, 6H) | ~20-35 (3C) |

| CH-OH | ~4.0 - 4.2 (m, 1H) | ~75-78 |

| CH-NHBoc | ~3.7 - 3.9 (m, 1H) | ~55-58 |

Note: Predicted values are based on typical chemical shifts for N-Boc protected amino alcohols in CDCl₃. Actual values may vary. 's' denotes singlet, 'm' denotes multiplet.

Mass spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (molar mass: 201.26 g/mol ), an electron-spray ionization (ESI) mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 202.3.

Common fragmentation patterns for N-Boc protected amines involve the loss of components from the Boc group. Characteristic fragment ions would be observed corresponding to the loss of isobutylene (C₄H₈, 56 Da) or the loss of the entire tert-butoxycarbonyl group (100 Da), providing strong evidence for the presence of this protecting group.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides precise coordinates of each atom, allowing for the unambiguous confirmation of the trans relative stereochemistry between the amino and hydroxyl groups on the cyclopentane ring. The analysis would confirm that the C-N and C-O bonds are on opposite faces of the cyclopentane ring, a key structural feature of the trans isomer. While a specific crystal structure for the title compound is not widely published, the technique is routinely applied to derivatives of cyclic amino acids and amino alcohols to establish their stereochemistry. scbt.com

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other. For this compound, determining the ee is critical to ensure its suitability for asymmetric synthesis. The most common and reliable method for this is chiral High-Performance Liquid Chromatography (HPLC). chemicalbook.com

The separation is achieved by using a column with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently used. The two enantiomers, (1S,2S) and (1R,2R), interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification.

Representative Chiral HPLC Separation Data

| Enantiomer | Hypothetical Retention Time (min) | Area % (for a >99% ee sample) |

| This compound | 12.5 | >99.5% |

| (1R,2R)-trans-N-Boc-2-aminocyclopentanol | 14.8 | <0.5% |

Note: Conditions are hypothetical. Typical mobile phases include mixtures of hexane and isopropanol.

Circular Dichroism (CD) for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules in solution. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. The resulting CD spectrum is sensitive to the three-dimensional arrangement of the molecule's chromophores (light-absorbing groups).

For this compound, the primary chromophore is the carbamate group (-NHCOO-). The sign and intensity of the Cotton effects in the CD spectrum are dependent on the spatial relationship between this chromophore and the chiral cyclopentane ring. By analyzing the CD spectrum, researchers can gain insights into the preferred solution-phase conformation of the molecule, including the puckering of the five-membered ring and the orientation of the bulky N-Boc and hydroxyl substituents. This information is valuable for understanding how the molecule interacts in stereoselective reactions.

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for (1S,2S)-trans-N-Boc-2-aminocyclopentanol to preserve stereochemical integrity?

- Methodological Answer : Stereoselective synthesis often employs chiral auxiliaries or enantioselective catalysis. For cyclopentanol derivatives, oxazoline intermediates (via ring-opening of meso-epoxides) or carbamate additions are effective. For example, phenyl carbamate additions to meso-epoxides under catalytic asymmetric conditions (e.g., oligomeric catalysts) yield trans-1,2-amino alcohols with high enantiomeric excess (ee) . The Boc (tert-butoxycarbonyl) group is introduced post-synthesis via standard carbamate-forming reactions under mild, anhydrous conditions (e.g., Boc₂O in THF with DMAP) to avoid racemization .

Q. Which spectroscopic techniques confirm the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose- or amylose-based columns) with UV detection to separate enantiomers .

- NMR with Chiral Solvating Agents : Europium-based shift reagents (e.g., Eu(hfc)₃) induce splitting of diastereotopic proton signals, enabling ee quantification .

- Polarimetry : Measure optical rotation and compare to literature values (e.g., trans-2-aminocyclopentanol derivatives show specific rotations > +20° in methanol) .

Q. How does the trans-configuration impact the compound’s reactivity in peptide coupling?

- Methodological Answer : The trans-1,2-aminocyclopentanol scaffold imposes steric constraints that influence coupling efficiency. For example, the axial hydroxyl group may hinder standard carbodiimide-mediated couplings (e.g., EDC/HOBt). Pre-activation of the hydroxyl as a pentafluorophenyl ester or use of uronium-based reagents (e.g., HATU) improves yields. Comparative studies with cis isomers show trans derivatives exhibit lower reaction rates but higher diastereoselectivity in subsequent cyclizations .

Advanced Research Questions

Q. How can discrepancies in reported enantiomeric excess (ee) values for this compound be resolved?

- Methodological Answer :

- Standardized Analytical Protocols : Use chiral HPLC with a validated column (e.g., Chiralpak IA) and calibrate against known standards. Discrepancies often arise from column lot variations or mobile phase composition .

- Cross-Validation : Compare results with NMR-based ee quantification (e.g., Mosher’s ester analysis) or X-ray crystallography for absolute configuration confirmation .

- Case Study : A catalog entry for a related compound (1S,4R)-N-Boc-1-aminocyclopent-2-ene-4-carboxylic acid reports 98% ee via chiral HPLC, highlighting the need for method transparency .

Q. What strategies stabilize the Boc group during downstream reactions (e.g., acidic or basic conditions)?

- Methodological Answer :

- pH Control : Avoid prolonged exposure to strong acids (e.g., TFA) or bases (e.g., NaOH). Use buffered deprotection conditions (e.g., HCl/dioxane for Boc removal at 0–4°C) .

- Alternative Protecting Groups : For reactions requiring harsh conditions, replace Boc with Fmoc (base-labile) or Alloc (palladium-labile) groups .

- Kinetic Monitoring : Use in situ FTIR or LC-MS to detect premature Boc deprotection and adjust reaction parameters dynamically .

Q. How do computational methods validate the stereochemical assignment of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., , ) and compare with experimental data. Discrepancies >0.5 ppm suggest incorrect stereochemical assignments .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration. For example, trans-(1R,2R)-2-aminocyclopentanol hydrochloride has a well-defined crystal lattice (InChIKey: ZFSXKSSWYSZPGQ-TYSVMGFPSA-N) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and simulated VCD spectra to distinguish enantiomers .

Q. What role does this compound play in synthesizing enantioselective catalysts or drug intermediates?

- Methodological Answer :

- Catalyst Design : The rigid cyclopentanol backbone serves as a chiral ligand in asymmetric hydrogenation. For example, Rhodium complexes with trans-aminocyclopentanol ligands achieve >90% ee in ketone reductions .

- Pharmaceutical Intermediates : Used in taxane derivatives (e.g., Simotaxel) for anticancer activity. The Boc group enhances solubility during coupling steps, while the trans-configuration ensures proper spatial orientation for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.